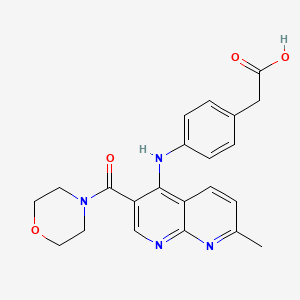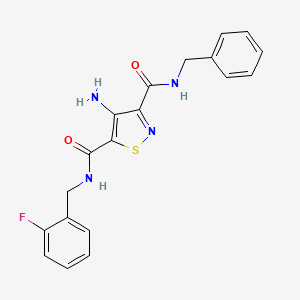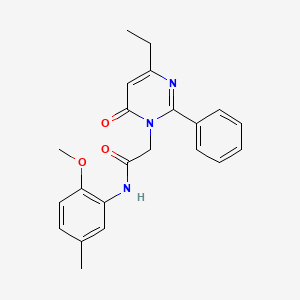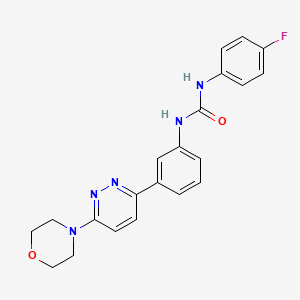![molecular formula C29H27N3O3 B14964168 1',5'-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B14964168.png)
1',5'-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,5’-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular framework, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,5’-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multi-step organic reactions. The process begins with the preparation of the core azepinoquinoline structure, followed by the introduction of the diazinane ring. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation-reduction processes. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures, pressures, and pH levels.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1’,5’-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
1’,5’-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1’,5’-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved in these interactions are often complex and may include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,6,6a-SIV-trithiapentalene, 2,5-diphenyl-
- 2,5-Diphenyl-1,6,6a-SIV-trithiapentalene
- 2,5-Diphenyl-6a-thiathiophthene
- 2,5-Diphenyl-1,6,6a-δ-4-trithiapentalene
Uniqueness
1’,5’-Diphenyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione stands out due to its spiro structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C29H27N3O3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1,3-diphenylspiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C29H27N3O3/c33-26-29(20-21-12-9-10-17-24(21)30-19-11-3-8-18-25(29)30)27(34)32(23-15-6-2-7-16-23)28(35)31(26)22-13-4-1-5-14-22/h1-2,4-7,9-10,12-17,25H,3,8,11,18-20H2 |
InChI Key |
DKNMZNWSSWWORO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C3(CC4=CC=CC=C4N2CC1)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B14964091.png)
![2-isopropyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14964096.png)

![3-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-thiazolidine-2,4-dione](/img/structure/B14964108.png)


![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14964128.png)
![2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14964137.png)
![N-Cyclopropyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964143.png)
![5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B14964148.png)


![7-(2,5-Dimethoxyphenyl)-3-[(2-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964172.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14964176.png)
